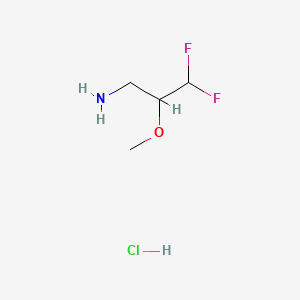

3,3-Difluoro-2-methoxypropan-1-aminehydrochloride

Description

3,3-Difluoro-2-methoxypropan-1-amine hydrochloride is a fluorinated amine salt with the molecular formula C₄H₁₀ClF₂NO (calculated molecular weight: 161.5 g/mol). Its structure features a methoxy group (-OCH₃) at the C2 position and two fluorine atoms at C3, attached to a propan-1-amine backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. Fluorine substituents are known to modulate physicochemical properties, such as reducing amine basicity and improving metabolic stability, which are critical for drug design .

Properties

Molecular Formula |

C4H10ClF2NO |

|---|---|

Molecular Weight |

161.58 g/mol |

IUPAC Name |

3,3-difluoro-2-methoxypropan-1-amine;hydrochloride |

InChI |

InChI=1S/C4H9F2NO.ClH/c1-8-3(2-7)4(5)6;/h3-4H,2,7H2,1H3;1H |

InChI Key |

OTQOVNVSXZEEAM-UHFFFAOYSA-N |

Canonical SMILES |

COC(CN)C(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,3-Difluoro-2-methoxypropan-1-aminehydrochloride typically involves multiple steps. One common method includes the reaction of 3,3-difluoropropanol with methoxyamine under controlled conditions to form the intermediate 3,3-difluoro-2-methoxypropan-1-amine. This intermediate is then treated with hydrochloric acid to yield the final product, 3,3-Difluoro-2-methoxypropan-1-aminehydrochloride .

Chemical Reactions Analysis

3,3-Difluoro-2-methoxypropan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

3,3-Difluoro-2-methoxypropan-1-aminehydrochloride is utilized in various scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methoxypropan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of 3,3-Difluoro-2-methoxypropan-1-amine Hydrochloride and Analogues

Structural and Functional Differences

Fluorine Substitution :

- The target compound has two fluorine atoms at C3, whereas analogues like 3,3,3-Trifluoropropan-1-amine HCl (CAS 2968-33-4) feature three fluorines , leading to stronger electron-withdrawing effects and lower amine basicity .

- The trifluoro-2,2-dimethyl variant (CAS 1803606-63-4) combines fluorine substitution with methyl groups, increasing steric hindrance and lipophilicity compared to the methoxy group in the target compound .

Methoxy Group :

- The -OCH₃ group at C2 in the target compound enhances polarity and solubility in aqueous media, contrasting with aryl-substituted analogues like 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-amine HCl (CAS 223.65), where the methoxy group is on an aromatic ring, contributing to π-π stacking interactions in drug-receptor binding .

Aromatic vs. Aliphatic Backbones :

Physicochemical and Pharmacokinetic Properties

Lipophilicity (LogP) :

- The target compound’s logP is expected to be lower than trifluoro analogues (e.g., 3,3,3-Trifluoropropan-1-amine HCl) due to the polar methoxy group balancing fluorine-induced hydrophobicity.

- Methyl-substituted variants (e.g., 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine HCl) exhibit higher logP, favoring blood-brain barrier penetration .

- Solubility: Hydrochloride salts generally improve aqueous solubility. The methoxy group in the target compound further enhances solubility compared to non-polar analogues .

- Basicity (pKa): Fluorine’s electron-withdrawing effect reduces the amine’s pKa, as seen in 3,3,3-Trifluoropropan-1-amine HCl (pKa ~6.5), compared to non-fluorinated amines (pKa ~10). The target compound’s pKa is likely intermediate (~7.5–8.5) due to fewer fluorines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.